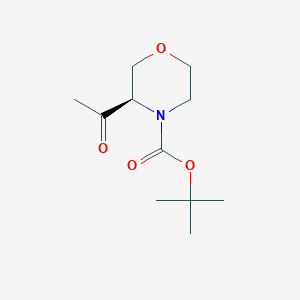

(3R)-4-Boc-3-acetylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

tert-butyl (3R)-3-acetylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |

InChI Key |

DLUVGYXVQLATAK-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)[C@H]1COCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)C1COCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Stereoselective Synthetic Methodologies for 3r 4 Boc 3 Acetylmorpholine and Cognate Chiral Morpholine Scaffolds

Foundational Strategies for Asymmetric Construction of the Morpholine (B109124) Ring System

The asymmetric synthesis of chiral morpholines can be broadly categorized into two main approaches: chiral pool synthesis, which utilizes readily available enantiopure starting materials, and asymmetric catalysis, where a chiral catalyst induces enantioselectivity in a prochiral substrate.

Chiral Pool Approaches Leveraging Enantiopure Precursors

The chiral pool represents a collection of inexpensive and enantiomerically pure natural products that serve as versatile starting materials for asymmetric synthesis. uh.edunih.gov Key precursors for chiral morpholine synthesis include amino acids, hydroxy acids, and their derivatives.

Chiral β-amino alcohols are arguably the most common and direct precursors for the synthesis of enantiopure morpholines. openaccessjournals.comrroij.com These building blocks can be sourced from the reduction of natural α-amino acids or obtained through various asymmetric synthetic methods. openaccessjournals.com The general strategy involves the N-alkylation of the amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization.

A common approach involves the reaction of a chiral amino alcohol with a haloacetyl halide or a related derivative to form an intermediate that cyclizes upon treatment with a base. This method, however, can be multistep and may require harsh reagents. A more recent, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the N-alkylation of 1,2-amino alcohols. The resulting intermediate can then be cyclized to the corresponding morpholine.

For the synthesis of 3-substituted morpholines, the choice of the starting chiral amino alcohol is critical as its stereocenter dictates the stereochemistry at the C3 position of the final morpholine ring. For instance, (R)-amino alcohols would lead to (3R)-morpholine derivatives. The synthesis of a 3-acetylmorpholine would necessitate a chiral amino alcohol precursor with a side chain that can be converted into an acetyl group.

Table 1: Synthesis of Morpholines from 1,2-Amino Alcohols

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Morpholine | High | researchgate.net |

| (R)-Phenylglycinol | Chloroacetyl chloride, then base | (3R)-Phenylmorpholin-2-one | Good | General Method |

Tartaric acid and its esters are inexpensive, readily available, and possess C2-symmetry, making them excellent chiral auxiliaries and synthons in asymmetric synthesis. nih.gov They can be used to control the stereochemistry of reactions and introduce multiple stereocenters with high diastereoselectivity.

In the context of morpholine synthesis, tartaric acid derivatives can be elaborated into chiral building blocks that contain the necessary functionalities for ring formation. For example, a tartrate-derived dialdehyde (B1249045) or diol can be reacted with an appropriate amine to construct the morpholine ring with defined stereochemistry. The inherent chirality of the tartaric acid backbone guides the stereochemical outcome of the cyclization reaction. While direct use as a chiral auxiliary that is later cleaved is less common for morpholine synthesis, its role as a chiral precursor is well-established for various heterocycles. nih.gov

Table 2: Diastereoselective Synthesis using Tartaric Acid Derivatives

| Reaction Type | Chiral Auxiliary/Precursor | Key Transformation | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Synthesis of Tetrahydroisoquinoline | Morpholinone from Petasis reaction | Pomeranz–Fritsch–Bobbitt cyclization | High | nih.gov |

| Synthesis of 2,3-trans/cis-morpholines | Dioxanone derived from tartaric acid | Condensation with imine | High | researchgate.net |

Enantiopure epoxides are versatile building blocks in organic synthesis due to their propensity to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. openaccessjournals.comnih.govcapes.gov.br The ring-opening of a chiral epoxide with an appropriate amine or an amine precursor is a powerful strategy for the synthesis of chiral β-amino alcohols, which are direct precursors to morpholines.

For the synthesis of a (3R)-substituted morpholine, one could envision the ring-opening of a (2R)-epoxide with a protected amino group at a less hindered position. The resulting amino alcohol can then be cyclized to form the desired morpholine. For example, the enantioselective synthesis of pyridobenzoxazines, which share a similar heterocyclic core, has been achieved starting from chiral glycidyl (B131873) derivatives. wikipedia.org This approach highlights the utility of enantiopure epoxides in constructing complex heterocyclic systems with high stereocontrol. The key is the SN2-type ring-opening of the epoxide, which proceeds with inversion of configuration, thus transferring the stereochemistry of the epoxide to the final product. openaccessjournals.com

Table 3: Morpholine Precursor Synthesis from Enantiopure Epoxides

| Epoxide | Nucleophile | Product | Key Feature | Reference |

|---|---|---|---|---|

| Styrene oxide | Aniline | β-Amino alcohol | Ring-opening | rroij.com |

| Chiral glycidyl derivative | 2-Aminopyridine | (R)- or (S)-3-(hydroxymethyl)pyridobenzoxazine | Enantioselective synthesis | wikipedia.org |

| Pendant sulfamate (B1201201) epoxide | Internal nucleophile | Oxathiazinane | Intramolecular ring-opening | capes.gov.br |

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral morpholines by generating the desired stereochemistry from prochiral substrates.

Palladium-catalyzed carboamination of alkenes has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.govepa.gov This reaction involves the simultaneous formation of a carbon-nitrogen and a carbon-carbon bond across a double bond. Intramolecular versions of this reaction are particularly well-suited for the construction of cyclic amines.

For the synthesis of substituted morpholines, a common strategy involves the palladium-catalyzed cyclization of an unsaturated amino alcohol derivative. The starting material, an N-tethered aminoalkene, can be prepared from an amino alcohol and an alkenyl halide. The palladium catalyst, typically in the presence of a phosphine (B1218219) ligand, facilitates the intramolecular aminopalladation of the alkene, followed by reductive elimination to form the morpholine ring and regenerate the active catalyst. The stereochemical outcome of the reaction can be controlled by using a chiral phosphine ligand, which creates a chiral environment around the metal center and directs the approach of the reacting partners. This methodology has been successfully applied to the synthesis of enantiomerically enriched pyrrolidines and can be extended to the synthesis of morpholines. nih.govepa.gov

Table 4: Palladium-Catalyzed Synthesis of N-Heterocycles

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Boc-pent-4-enylamine | Pd(dba)2 / (S)-Tol-BINAP | 2-(Arylmethyl)pyrrolidine | up to 94% | nih.gov |

| γ-(N-Arylamino)alkene | Pd(OAc)2 / P(2-furyl)3 | N-Arylpyrrolidine | Diastereoselective | epa.gov |

| Protected aminoalkene | Pd(OAc)2 / NFSI | Carboamination product | N/A |

Asymmetric Hydrogenation of Unsaturated Morpholine Precursors

Asymmetric hydrogenation of unsaturated morpholine precursors, specifically dehydromorpholines, stands out as a highly efficient method for establishing stereocenters within the morpholine ring. rsc.orgorganic-chemistry.org This "after cyclization" approach is atom-economical and operationally simple. organic-chemistry.org A significant breakthrough in this area has been the use of bisphosphine-rhodium catalysts with large bite angles, such as the SKP-Rh complex, to hydrogenate 2-substituted dehydromorpholines. rsc.orgorganic-chemistry.org This method consistently produces a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.orgorganic-chemistry.orgnih.gov

The success of this strategy is noteworthy because the stereocenter adjacent to the oxygen atom is considered challenging to form due to the congested and electron-rich nature of the substrate. organic-chemistry.org The introduction of an N-acyl directing group is a common strategy to activate such enamine substrates for hydrogenation. organic-chemistry.org Deuterium-labelling experiments have confirmed that the hydrogenation occurs specifically at the C=C bond of the enamide. nih.gov The methodology has been proven to be scalable to the gram level, highlighting its practical utility for preparing key intermediates for drug candidates. rsc.orgorganic-chemistry.org

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Catalyzed by SKP-Rh Complex This table is interactive and allows for sorting and filtering of data.

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| N-Benzoyl-2-phenyl-5,6-dihydromorpholine | N-Benzoyl-2-phenylmorpholine | >99 | 98 |

| N-Benzoyl-2-(4-methylphenyl)-5,6-dihydromorpholine | N-Benzoyl-2-(4-methylphenyl)morpholine | >99 | 99 |

| N-Benzoyl-2-(4-methoxyphenyl)-5,6-dihydromorpholine | N-Benzoyl-2-(4-methoxyphenyl)morpholine | >99 | 99 |

| N-Benzoyl-2-(4-fluorophenyl)-5,6-dihydromorpholine | N-Benzoyl-2-(4-fluorophenyl)morpholine | >99 | 99 |

| N-Benzoyl-2-(2-methylphenyl)-5,6-dihydromorpholine | N-Benzoyl-2-(2-methylphenyl)morpholine | >99 | 99 |

| N-Benzoyl-2-cyclohexyl-5,6-dihydromorpholine | N-Benzoyl-2-cyclohexylmorpholine | >99 | 95 |

Data sourced from research on asymmetric hydrogenation of unsaturated morpholines. rsc.orgorganic-chemistry.org

Organocatalytic Systems (e.g., Aminocatalysis, Hydrogen-Bonding Catalysis)

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral morpholines. These systems often rely on mechanisms such as aminocatalysis or hydrogen-bonding catalysis to achieve high stereocontrol. beilstein-journals.orgnih.gov While morpholine-enamines have been noted for lower reactivity compared to pyrrolidine-based systems due to the electronic effect of the ring oxygen and nitrogen pyramidalization, highly efficient morpholine-based organocatalysts have been developed. beilstein-journals.orgrsc.org

For example, new organocatalysts derived from β-morpholine amino acids have been successfully applied to the 1,4-addition reaction of aldehydes to nitroolefins, affording products with excellent yields and high diastereo- and enantioselectivity. beilstein-journals.org This demonstrates the potential of enamine catalysis with morpholine-derived catalysts. beilstein-journals.org

Hydrogen-bonding catalysis is another powerful tool. Chiral squaramide catalysts, for instance, facilitate chloride abstraction from N-carbamoyl α-chloroglycinates, enabling an allylation reaction that proceeds with high enantioselectivity. acs.org The mechanism involves the squaramide forming hydrogen bonds with the substrate, which assists in the key bond-breaking and bond-forming steps. acs.org Similarly, aminophenol organocatalysts can activate both the substrate and reagent through intermolecular hydrogen bonding, leading to high enantioselectivities in the addition of organoboron reagents to imines. wikipedia.org Cinchona alkaloid-derived catalysts have also been used for the asymmetric halocyclization of alkenols to produce chiral morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. chemrxiv.org These diverse organocatalytic strategies provide versatile and powerful methods for constructing complex chiral morpholine scaffolds.

Multi-Component Coupling Reactions for Stereocontrolled Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials combine in a single pot to form a complex product, incorporating most, if not all, of the atoms from the reactants. This inherent atom economy and convergence make MCRs an attractive strategy for the synthesis of substituted morpholines.

A specific and efficient MCR for the synthesis of 2,2,6-trisubstituted morpholines has been developed by simply mixing epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. This process generates morpholine products equipped with a chloride handle, which is advantageous for further chemical modification. The Ugi four-component reaction (U-4CR) is another powerful MCR that has been employed in the stereocontrolled synthesis of complex heterocyclic scaffolds, demonstrating the potential for creating multiple stereocenters in a single transformation. The versatility of MCRs allows for the rapid generation of libraries of structurally diverse morpholines from simple, readily available starting materials.

Annulation Reactions for the Construction of Morpholine Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide a direct route to the morpholine framework. A notable example is a gold(I)-catalyzed tandem reaction that constructs morpholine derivatives from readily available aziridines and propargyl alcohols. This process involves a sequence of a nucleophilic ring-opening of the aziridine, a 6-exo-dig cyclization, and a double bond isomerization, all facilitated by a single gold(I) catalyst under mild conditions. The resulting unsaturated morpholine products can then be hydrogenated to yield the saturated morpholine derivatives with high diastereoselectivity.

Other transition metals, such as rhodium and palladium, are also widely used to catalyze annulation reactions for building various heterocyclic frameworks. For example, rhodium-catalyzed [4+2] annulation has been used to construct quinoline-linked covalent organic frameworks. While not a direct synthesis of morpholines, these methodologies showcase the power of transition-metal-catalyzed annulation to create complex cyclic systems, a strategy that is applicable to the construction of the morpholine core.

Deliberate Installation and Mechanistic Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its installation on the morpholine nitrogen is a deliberate and crucial step in multi-step syntheses. The Boc group's stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, makes it an ideal orthogonal protecting group in complex synthetic sequences. Its steric bulk can also influence the stereochemical outcome of subsequent reactions by directing incoming reagents. The group is readily cleaved under acidic conditions, which proceeds through a stable tertiary carbocation, releasing the free amine.

Methodological Approaches for N-Boc Protection of Morpholine Intermediates

The standard and most common method for the N-Boc protection of morpholine intermediates involves the reaction of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can be performed under various conditions, often with the aid of a base or a catalyst to enhance the reaction rate and yield. The choice of conditions depends on the specific substrate and the presence of other functional groups.

Several catalytic systems have been developed to facilitate this transformation efficiently and chemoselectively. These methods aim to provide mild conditions, high yields, and compatibility with a diverse range of substrates.

Table 2: Selected Methodologies for N-Boc Protection of Amines This table is interactive and allows for sorting and filtering of data.

| Reagent/Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| (Boc)₂O / DMAP | CH₂Cl₂ | Room Temperature | Standard, widely used method. |

| (Boc)₂O / NaOH | Water/Dioxane | Room Temperature | Common for amino acids. |

| (Boc)₂O / Iodine (cat.) | Solvent-free | Room Temperature | Mild, efficient, and practical protocol. |

| (Boc)₂O / HClO₄–SiO₂ (cat.) | Solvent-free | Room Temperature | Reusable, inexpensive, and highly efficient catalyst. |

| (Boc)₂O / Guanidine HCl (cat.) | Ethanol | 35–40°C | Organocatalytic, selective mono-protection of diamines. |

| (Boc)₂O / HFIP | HFIP | Room Temperature | Catalyst-free, recyclable solvent, chemoselective. |

This table summarizes various reported methods for the N-tert-butoxycarbonylation of amines, which are applicable to morpholine intermediates.

Investigation of Regioselectivity and Maintenance of Stereochemical Integrity During Boc-Protection

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of a morpholine ring is a critical step in the synthesis of many morpholine-based compounds. This process must be highly regioselective, targeting the secondary amine without reacting with other functional groups, and it must preserve the stereochemical integrity of any pre-existing chiral centers.

The use of di-tert-butyl dicarbonate (Boc)₂O is a standard method for Boc-protection. Studies have shown that this method can be highly chemoselective for amines. For instance, a catalyst-free N-tert-butyloxycarbonylation of various amines, including those with chiral centers, has been successfully performed in water. organic-chemistry.org This method demonstrated high yields and, crucially, preserved the optical purity of chiral amines and amino acid esters. organic-chemistry.org In the context of amino alcohols, this approach selectively protects the amino group without the formation of oxazolidinone by-products, which can be a concern. organic-chemistry.org

The reaction conditions for Boc-protection can be mild, which is essential for maintaining stereochemical integrity. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of a wide range of amines with (Boc)₂O. organic-chemistry.org The mildness of these conditions helps to prevent epimerization or racemization at adjacent stereocenters. It has been noted that under certain mildly acidic conditions used in some catalytic reactions, the Boc group remains stable, and starting materials can be recovered without deprotection, indicating the stability of the protecting group and the mildness of the conditions that would not compromise a chiral center. acs.org

A one-pot tandem direct reductive amination followed by N-Boc protection has also been developed, which offers excellent selectivity and high yields. nih.gov This procedure effectively traps the newly formed secondary amine with (Boc)₂O, preventing side reactions and demonstrating the compatibility of the Boc-protection step with the preceding reaction conditions. nih.gov This further supports the idea that the Boc-protection step itself is unlikely to affect the stereochemistry of a neighboring chiral center like the one at C-3 in 3-acetylmorpholine.

Table 1: Conditions for Selective N-Boc Protection of Amines

| Reagents and Conditions | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| (Boc)₂O, water, catalyst-free | Chiral amines, amino acid esters, amino alcohols | Chemoselective N-protection with retention of optical purity. No oxazolidinone formation. | organic-chemistry.org |

| (Boc)₂O, HFIP | Structurally diverse amines | Efficient, chemoselective mono-N-Boc protection. Recyclable catalyst. | organic-chemistry.org |

| Aldehyde, primary amine, (Boc)₂O, sodium triacetoxyborohydride | Primary amines | One-pot tandem direct reductive amination and N-Boc protection. High yields and selectivity. | nih.gov |

Precision Synthesis and Stereochemical Control of the Acetyl Moiety at C-3

The introduction of an acetyl group at the C-3 position of the morpholine ring with a specific stereochemistry is a significant challenge. This requires precise control over the reaction conditions and the choice of reagents to ensure high diastereoselectivity and enantioselectivity.

Several strategies can be employed for the stereoselective synthesis of 3-substituted morpholines. researchgate.net These can be broadly categorized as: forming the stereocenter before cyclization, during cyclization, or after cyclization. researchgate.net

One approach involves the use of chiral auxiliaries. The Evans aldol (B89426) reaction, for example, is a powerful method for introducing two asymmetric carbons in a chain, which could then be further manipulated and cyclized to form the desired morpholine. tcichemicals.com Another strategy is to start from a chiral pool material, such as an enantiomerically pure amino alcohol, which already contains the desired stereocenter. nih.gove3s-conferences.org For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the key step is a palladium-catalyzed carboamination reaction. nih.gov

A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has also been reported, starting from immobilized amino acids like serine or threonine. nih.govimtm.cz This solid-phase approach allows for the stereoselective formation of the morpholine ring. While this method yields a carboxylic acid at C-3, it could potentially be converted to an acetyl group through further synthetic transformations.

Direct C-acylation of a pre-formed morpholine ring is another possibility. This would likely proceed through an enolate or enamine intermediate. The direct alkylation of ketones using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate, which could then react with an acetylating agent. youtube.com The choice of base and reaction temperature is crucial for controlling the regioselectivity of enolate formation. youtube.com

Achieving high levels of diastereoselectivity and enantioselectivity at the C-3 position is paramount. In the synthesis of cis-3,5-disubstituted morpholines via palladium-catalyzed carboamination, the products were formed with a diastereomeric ratio (d.r.) of greater than 20:1. nih.gov This high level of diastereoselectivity is attributed to the mechanism of the palladium-catalyzed reaction.

In a different approach, a one-pot diastereoselective synthesis of substituted morpholines from vinyloxiranes and amino alcohols has been developed. nih.gov This method, which involves a sequential palladium(0)-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization, yielded various substituted morpholines with good to excellent yields and diastereoselectivities. nih.gov

For enantioselective control, asymmetric hydrogenation of unsaturated morpholines has been explored. While this has been more commonly applied to the synthesis of 2-substituted chiral morpholines, there are examples of its use for 3-substituted morpholines, although with moderate enantiomeric excess (ee). researchgate.net The development of more effective catalysts is an ongoing area of research.

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to highly substituted morpholines. nih.gov When chiral amino alcohols are used, morpholines with multiple chiral centers are formed, albeit with poor diastereoselectivity. nih.gov However, the diastereomeric ratio can be improved through light-mediated, reversible epimerization. nih.gov

Table 2: Methodologies for Stereoselective Synthesis of Substituted Morpholines

| Methodology | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed carboamination | Starts from enantiopure amino alcohols. | High diastereoselectivity (>20:1 d.r.). | nih.gov |

| Sequential Pd(0)/Fe(III) catalysis | One-pot reaction from vinyloxiranes and amino alcohols. | Good to excellent diastereoselectivity. | nih.gov |

| Polymer-supported synthesis | Starts from immobilized amino acids. | Stereoselective formation of morpholine-3-carboxylic acids. | nih.govimtm.cz |

| Cu-catalyzed three-component reaction | Uses amino alcohols, aldehydes, and diazomalonates. | Poor initial diastereoselectivity, improvable by epimerization. | nih.gov |

Advanced Purification and Enantiomeric Enrichment Techniques for Target Compounds

After the synthesis of a chiral compound like (3R)-4-Boc-3-acetylmorpholine, advanced purification and enantiomeric enrichment techniques are often necessary to obtain the desired enantiomer in high purity.

One of the most powerful techniques for separating enantiomers is chiral chromatography. tcichemicals.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely used for this purpose. SFC, in particular, offers several advantages, including faster separations and reduced use of toxic solvents compared to normal-phase HPLC. chromatographyonline.com The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving successful chiral resolution. chromatographyonline.com

Crystallization-based methods are also a cornerstone of chiral resolution. wikipedia.org Diastereomeric salt formation is a classical and effective method. veranova.comlibretexts.org This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgwikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomer. A wide variety of chiral resolving agents, including chiral acids and bases, are available. veranova.com The selection of the appropriate resolving agent and crystallization solvent is crucial for an efficient separation. rsc.orgnih.gov

In some cases, spontaneous resolution can occur, where the two enantiomers crystallize separately without the need for a resolving agent. wikipedia.org Preferential crystallization, also known as resolution by entrainment, is a related technique where the crystallization of the desired enantiomer is induced by adding seed crystals of that enantiomer to a supersaturated solution of the racemate. wikipedia.org

For compounds that are difficult to crystallize or separate by other means, enantiomeric enrichment can sometimes be achieved through enzymatic processes. nih.gov Certain enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Table 3: Advanced Purification and Enantiomeric Enrichment Techniques

| Technique | Principle | Key Considerations | Reference |

|---|---|---|---|

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Selection of chiral stationary phase and mobile phase. SFC can be faster and greener. | chromatographyonline.com |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Choice of resolving agent and solvent. Requires a suitable functional group for salt formation. | wikipedia.orgveranova.comlibretexts.orgwikipedia.org |

| Preferential Crystallization | Inducing crystallization of the desired enantiomer from a supersaturated racemic solution using seed crystals. | Requires the compound to form a conglomerate (a mechanical mixture of enantiomerically pure crystals). | wikipedia.org |

Reactivity Profiles and Sophisticated Chemical Transformations of 3r 4 Boc 3 Acetylmorpholine

Selective Cleavage of the Boc Protecting Group

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a critical transformation in multi-step syntheses involving (3R)-4-Boc-3-acetylmorpholine, allowing for subsequent functionalization of the morpholine (B109124) nitrogen. The stability of the Boc group to many reagents, coupled with its lability under acidic conditions, makes it a versatile protecting group.

The standard method for the cleavage of a Boc group involves treatment with a strong acid. Commonly used reagents include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine.

While specific kinetic data for the deprotection of this compound is not available in the literature, the reaction rate is generally influenced by the strength of the acid, the temperature, and the solvent polarity. For structurally similar N-Boc protected amines, deprotection with TFA is often rapid, occurring within an hour at room temperature. nih.gov Milder acidic conditions can also be employed to enhance selectivity in the presence of other acid-labile groups. mdpi.com

Table 1: General Conditions for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0°C to rt |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, 0°C to rt |

| Hydrogen Chloride (HCl) | Ethyl Acetate | Saturated HCl in EtOAc, 0°C to rt |

This table represents general conditions and may require optimization for this compound.

Orthogonal deprotection strategies are crucial in complex molecule synthesis, allowing for the selective removal of one protecting group in the presence of others. For this compound, this would involve cleaving the Boc group without affecting the acetyl moiety or any other protecting groups present in a larger molecular context.

While the Boc group is classically acid-labile, certain methodologies allow for its removal under alternative conditions, which can be considered orthogonal to standard acid-sensitive protecting groups. For instance, the use of certain Lewis acids or thermolytic conditions can sometimes provide orthogonal deprotection pathways. nih.gov However, the development of specific orthogonal strategies for this compound that are compatible with its acetyl group has not been explicitly detailed in the literature. The presence of the acetyl carbonyl could potentially influence the reactivity or require specific conditions to avoid side reactions during deprotection.

Chemical Transformations Involving the C-3 Acetyl Moiety

The acetyl group at the C-3 position of the morpholine ring offers a valuable handle for further synthetic modifications, allowing for the introduction of new functionalities and the creation of more complex chiral structures.

The chemoselective reduction of the acetyl carbonyl group to a secondary alcohol can generate diastereomeric alcohol derivatives. The choice of reducing agent is critical to achieve high selectivity and to avoid the reduction of other functional groups.

Table 2: Potential Reducing Agents for Chemoselective Carbonyl Reduction

| Reducing Agent | Typical Selectivity | Potential Outcome |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | (3R)-4-Boc-3-(1-hydroxyethyl)morpholine |

| Lithium Aluminium Hydride (LAH) | Strong, reduces esters, amides, etc. | May also reduce the Boc group |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be selective at low temperatures | Potential for high diastereoselectivity |

This table outlines potential reagents; specific application to this compound would require experimental validation.

The stereochemical outcome of such a reduction would be of significant interest, potentially yielding either the (R,R)- or (R,S)-configured alcohol at the newly formed stereocenter. The inherent chirality of the C-3 position on the morpholine ring can influence the facial selectivity of the hydride attack on the carbonyl group.

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by various nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Examples of such transformations include Grignard reactions, Wittig reactions, and aldol (B89426) condensations.

For instance, reaction with a Grignard reagent (R-MgX) could lead to the formation of a tertiary alcohol. A Wittig reaction with a phosphorus ylide could convert the acetyl group into an alkene. Condensation reactions, such as an aldol reaction with another carbonyl compound, could be used to build more complex carbon skeletons. The success and stereoselectivity of these reactions would depend heavily on the reaction conditions and the nature of the nucleophile.

Any transformation at the C-3 acetyl group of this compound must consider the stereochemical implications. The existing stereocenter at C-3 can direct the approach of incoming reagents, leading to diastereoselective outcomes. This is an application of Cram's rule or other models of asymmetric induction.

Achieving high levels of stereochemical control would likely involve the use of chiral reagents or catalysts, or by leveraging the directing effect of the morpholine ring and its substituents. The conformation of the morpholine ring, which can be influenced by the bulky Boc group, would also play a crucial role in determining the stereochemical course of these reactions. Without specific experimental studies on this compound, the precise stereochemical outcomes of such transformations remain a matter of speculation based on general principles of stereoselective synthesis.

Transformations of the Morpholine Heterocyclic Ring System

The inherent reactivity of the morpholine ring in this compound can be strategically exploited to introduce molecular diversity. This includes functionalization at various ring positions, as well as more complex ring-opening and rearrangement reactions.

Regioselective Functionalization at Ancillary Ring Positions

While the acetyl group at the C3 position is a primary site of reactivity, the other positions on the morpholine ring can also be selectively functionalized. The presence of the Boc protecting group on the nitrogen atom influences the electron distribution within the ring, thereby affecting the regioselectivity of certain reactions. For instance, lithiation of N-Boc protected heterocycles, such as piperazines, can occur at specific positions depending on the reaction conditions and the presence of directing groups. researchgate.net In the case of N-Boc-3-phenyltetrahydroisoquinoline, lithiation and subsequent electrophilic trapping preferentially occur at the C-1 position, leading to trans-1,3-disubstituted products. nih.gov While direct studies on this compound are limited, these examples suggest that deprotonation at positions α to the nitrogen or oxygen, followed by reaction with electrophiles, could be a viable strategy for introducing substituents at the C2, C5, or C6 positions, with the stereochemistry being influenced by the existing C3 substituent. The development of regioselective C-H activation methods for heterocycles, often catalyzed by transition metals, further expands the possibilities for functionalizing the morpholine core. princeton.edunih.gov

Mechanistic Studies of Ring-Opening and Molecular Rearrangement Reactions

The morpholine ring, although generally stable, can undergo ring-opening reactions under specific conditions, often driven by ring strain or the presence of activating groups. researchgate.net For instance, N-Boc-protected aziridines undergo intramolecular Lewis acid-catalyzed ring-opening to form oxazolidinones. rsc.org While the six-membered morpholine ring is less strained than a three-membered aziridine, the presence of the acetyl group at C3 could potentially facilitate ring-opening pathways. For example, treatment of N-Boc-acylamide derivatives with a strong base like lithium diisopropylamide can induce an acyl nitrogen to carbon migration, leading to the formation of α-aminoketones. youtube.com Such rearrangements in the context of this compound could lead to novel molecular scaffolds.

Furthermore, photocatalytic methods have been developed for the oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives, resulting in ring-opened products. rsc.org The mechanism of these reactions often involves the formation of radical intermediates. Carbocation rearrangements, including ring expansions, are also known to occur in cyclic systems, particularly when a carbocation is generated adjacent to a strained ring. organic-chemistry.org While not directly demonstrated for this compound, these precedents suggest that under appropriate conditions, ring-opening or rearrangement could be induced.

Reactivity Modulations of the Ring Nitrogen (Post-Boc Deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is crucial for modulating its reactivity and is typically stable under a variety of conditions. nih.gov However, its removal is a key step in many synthetic sequences, unmasking the secondary amine for further functionalization.

The deprotection of the Boc group is most commonly achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane. rsc.org More recently, milder methods have been developed, including the use of oxalyl chloride in methanol, which can be advantageous for substrates with acid-labile functional groups. acs.org High-temperature water or phosphonium (B103445) ionic liquids have also been shown to effectively remove the Boc group. nih.gov

Once deprotected, the resulting (3R)-3-acetylmorpholine possesses a nucleophilic secondary amine. This amine can readily participate in a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at the nitrogen atom. nih.govnih.gov The reactivity of this secondary amine can also be influenced by the adjacent C3-acetyl group. For instance, in situ nitrosation of morpholine can occur in the presence of nitrogen dioxide, highlighting the reactivity of the nitrogen atom. rutgers.edu

Transition Metal-Mediated Cross-Coupling and Functionalization Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. chim.it Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

While specific examples involving this compound are not extensively documented, the general principles of cross-coupling on N-heterocycles are well-established. For instance, Pd-catalyzed carboamination reactions have been employed for the synthesis of cis-3,5-disubstituted morpholines. youtube.comed.ac.uk This suggests that if a suitable leaving group (e.g., a halide or triflate) were introduced onto the morpholine ring of this compound, it could undergo cross-coupling reactions to introduce aryl, alkenyl, or other functional groups.

Furthermore, transition metal-catalyzed C-H activation provides a direct route to functionalization without the need for pre-installed leaving groups. chim.it These reactions can be directed by existing functional groups within the molecule, potentially allowing for regioselective functionalization of the morpholine ring. The acetyl group or the Boc-protected nitrogen could act as directing groups in such transformations.

The development of novel palladium(II)-N-heterocyclic carbene (NHC) precatalysts has expanded the scope of cross-coupling reactions to include challenging substrates like amides and esters. rsc.org This could open up possibilities for transformations involving the acetyl group of this compound.

Radical Reactions and Photocatalytic Applications

The field of radical chemistry and photoredox catalysis has provided new avenues for the functionalization of organic molecules under mild conditions. These methods often involve the generation of radical intermediates that can participate in a variety of bond-forming reactions.

Investigation of Minisci-Type Additions Involving N-Boc-Morpholine Derivatives

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient N-heterocycle. ed.ac.uk While classical Minisci reactions often require harsh conditions, modern photocatalytic methods have enabled these transformations to be carried out under much milder conditions. ed.ac.uk

Although direct examples of Minisci reactions on this compound are scarce, studies on other N-heterocycles provide valuable insights. For instance, the photocatalytic Minisci reaction has been used for the modification of amino acids and other complex molecules. The success of these reactions often depends on the electronic nature of the heterocycle. The Boc-protected nitrogen in this compound would likely influence the electron density of the morpholine ring, and the reaction's feasibility and regioselectivity would need to be experimentally determined. It has been noted that the N-Boc group in other systems can sometimes lead to low yields in Minisci-type reactions under certain conditions.

The generation of acyl radicals from various precursors under photocatalytic conditions is also well-documented. This raises the possibility of generating an acetyl radical from this compound or, conversely, adding an external radical to the acetyl group's enolate equivalent. Photocatalytic methods have also been used to generate aminium radical cations from N-functionalized amines, which can then participate in C-N bond formation. rsc.org

Below is a table summarizing the types of reactions discussed and their potential applicability to this compound.

| Reaction Type | Sub-type | Potential Application to this compound | Key Considerations | Relevant Citations |

| Ring Transformations | Regioselective Functionalization | Introduction of substituents at C2, C5, or C6 positions. | Regioselectivity influenced by existing substituents and reaction conditions. | princeton.edu, nih.gov, researchgate.net, nih.gov |

| Ring-Opening/Rearrangement | Formation of novel molecular scaffolds. | Requires specific activating groups or harsh conditions. | youtube.com, organic-chemistry.org, rsc.org, researchgate.net | |

| Post-Boc Deprotection Reactivity | N-alkylation, N-arylation, acylation of the morpholine nitrogen. | Requires prior removal of the Boc group. | nih.gov, nih.gov, nih.gov, nih.gov, rsc.org, acs.org, rutgers.edu | |

| Transition Metal Catalysis | Cross-Coupling Reactions | Introduction of aryl, alkenyl, or other groups at functionalized positions. | Requires a suitable leaving group on the morpholine ring. | youtube.com, ed.ac.uk, chim.it, rsc.org |

| C-H Activation | Direct functionalization of C-H bonds on the morpholine ring. | Regioselectivity can be directed by existing functional groups. | chim.it | |

| Radical/Photocatalysis | Minisci-Type Additions | Addition of radicals to the morpholine ring. | Feasibility and regioselectivity depend on the electronic nature of the substrate. | ,, ed.ac.uk |

| Acyl Radical Chemistry | Transformations involving the acetyl group. | Generation of acetyl radicals or addition to enolates. | ||

| Aminium Radical Cation Formation | C-N bond formation via photocatalysis. | Generation of a radical cation at the nitrogen atom. | rsc.org |

Applications of 3r 4 Boc 3 Acetylmorpholine As a Chiral Building Block in Complex Molecule Synthesis

Rational Design and Synthesis of Chiral Ligands and Catalysts

No information could be located regarding the use of (3R)-4-Boc-3-acetylmorpholine in the rational design or synthesis of chiral ligands or catalysts for asymmetric synthesis.

In-depth Analysis Reveals Scant Data on this compound, Precluding a Focused Review

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound this compound. This scarcity of data makes it impossible to generate a detailed and scientifically accurate article focusing solely on this molecule as requested.

To maintain the highest standards of scientific accuracy and to adhere strictly to the user's request for an article focused solely on "this compound," it is not feasible to extrapolate from the general properties of other morpholine (B109124) derivatives. Such an approach would involve speculation and would not meet the criteria of a thorough and informative scientific review of the specified compound.

Therefore, we must conclude that an in-depth article on "this compound" that meets the requested detailed outline cannot be produced at this time due to the absence of foundational research and data. Further investigation into this specific compound would be required within the scientific community to enable the generation of such a focused review.

Mechanistic and Theoretical Investigations of 3r 4 Boc 3 Acetylmorpholine and Homologous Systems

Elucidation of Reaction Mechanisms for Synthetic Pathways and Transformations

The synthesis of chiral morpholine (B109124) derivatives, including structures homologous to (3R)-4-Boc-3-acetylmorpholine, is achieved through various strategic pathways, each with distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

One prominent method involves the Palladium-catalyzed intramolecular carboamination of N-protected amino alcohols. nih.gove3s-conferences.org The mechanism for these transformations, which generate morpholines, piperazines, and other nitrogen heterocycles, initiates with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.gov This is followed by the formation of a Pd-N bond, creating a key palladium(aryl)(amido) intermediate. nih.gov The subsequent crucial step is a syn-aminopalladation of the olefin, which proceeds through a boat-like transition state. nih.gov Finally, reductive elimination from the resulting palladium complex yields the cis-substituted morpholine product and regenerates the Pd(0) catalyst. nih.gov The substrates for these reactions are typically synthesized in multiple steps, starting from commercially available N-protected amino alcohols which are treated with sodium hydride and allyl bromide to form allyl ethers. nih.gove3s-conferences.org

Another effective strategy is the Indium(III)-catalyzed intramolecular reductive etherification . oup.com This method allows for the construction of various substituted morpholines with high diastereoselectivity. oup.com The proposed reaction mechanism proceeds in three steps. oup.com First, the Lewis acid, such as Indium(III) bromide (InBr₃), promotes the cyclization and subsequent dehydration of a ketoalcohol intermediate to form an oxocarbenium ion. oup.com This is followed by the reduction of the oxocarbenium ion, completing the formation of the morpholine ring. oup.com This method is noted for its mild reaction conditions and compatibility with various N-protecting groups, including Boc, Cbz, and Fmoc. oup.com

The diastereoselective addition of Grignard reagents to N-sulfinyl imines offers another pathway to substituted morpholines. thieme-connect.com This two-step process involves the initial diastereoselective addition of the Grignard reagent to the sulfinyl imine, followed by cyclization to form the morpholine ring. thieme-connect.com Cleavage of the chiral auxiliary then provides the enantioenriched morpholine product. thieme-connect.com

Transformations of the morpholine scaffold itself are also of interest. For instance, the N-Boc protecting group can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). acs.orgnih.gov The resulting secondary amine can then undergo further functionalization, such as reductive amination, sulfonation, or acylation. acs.org

In-Depth Studies of Stereochemical Control, Diastereoselectivity, and Enantioselectivity

Achieving high levels of stereochemical control is a central challenge and a primary focus in the synthesis of complex molecules like this compound and its analogs. Research has explored substrate-controlled, auxiliary-controlled, and catalyst-controlled strategies to govern diastereoselectivity and enantioselectivity.

Substrate-controlled diastereoselectivity is evident in methods like the Pd-catalyzed carboamination, where the inherent chirality of the starting enantiomerically pure amino alcohol dictates the stereochemistry of the final morpholine product. nih.gov These reactions often generate products as single stereoisomers. nih.gove3s-conferences.org Similarly, indium(III)-catalyzed reductive etherification reactions have been shown to produce a range of cis-disubstituted morpholines with high diastereoselectivity. oup.com In the addition of Grignard reagents to sulfinyl imines, the diastereoselectivity can be influenced by the steric bulk of the alkyl group on the Grignard reagent; larger alkyl groups have been shown to increase the diastereomeric ratio, in some cases yielding a single diastereoisomer. thieme-connect.com

Enantioselective synthesis , which creates a specific enantiomer from an achiral or racemic starting material, is often achieved through catalysis. Asymmetric hydrogenation of unsaturated morpholine precursors is a powerful technique. nih.govrsc.orgrsc.org Using a rhodium complex with a large bite angle bisphosphine ligand, such as SKP-Rh, various 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method represents an "after cyclization" approach to establishing the stereocenter. nih.govrsc.org

Organocatalysis provides another robust avenue for enantioselective synthesis. nih.govnih.gov For instance, the enantioselective chlorination of aldehydes, catalyzed by a chiral organocatalyst, can produce an α-chloroaldehyde intermediate. nih.govnih.gov Subsequent reductive amination with an appropriate amino alcohol and base-induced cyclization yields C2-functionalized N-protected morpholines. nih.govnih.gov This methodology allows for the preparation of either enantiomer of the desired product by selecting the corresponding (R)- or (S)-enantiomer of the organocatalyst. nih.gov While initial approaches suffered from variable enantiomeric excess due to epimerization of the α-chloroaldehyde intermediate, optimized procedures have significantly improved both yields and enantioselectivities. nih.gov

The following table summarizes the performance of various synthetic methods in achieving stereochemical control in the synthesis of morpholine derivatives.

| Synthetic Method | Stereocontrol Type | Key Reagents/Catalysts | Yield | Stereoselectivity (dr or ee) | Ref |

| Pd-Catalyzed Carboamination | Diastereoselective | Pd(OAc)₂, Tri(2-furyl)phosphine | Moderate to Good | Single stereoisomer | nih.gov |

| Indium-Catalyzed Reductive Etherification | Diastereoselective | InBr₃, Triethylsilane | Good to Excellent | High (cis-isomers) | oup.com |

| Grignard Addition to Sulfinyl Imine | Diastereoselective | PhMgBr, 2-MeTHF | Moderate | up to >95:5 dr | thieme-connect.com |

| Asymmetric Hydrogenation | Enantioselective | SKP-Rh complex | Quantitative | up to 99% ee | nih.gov |

| Organocatalytic Chlorination/Cyclization | Enantioselective | Chiral amine organocatalyst | 35-60% (overall) | 75-98% ee | nih.gov |

Conformational Analysis of Boc-Protected Morpholine Derivatives

The biological activity and reactivity of cyclic molecules are intrinsically linked to their three-dimensional structure and conformational preferences. For Boc-protected morpholine derivatives, the bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational equilibrium of the six-membered morpholine ring. The primary methods used to investigate these conformations are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. mdpi.comnih.govnih.govnih.gov

The morpholine ring typically adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents, particularly the large N-Boc group, can affect the ring's geometry and the preference for axial versus equatorial positioning of other substituents. In N-substituted 1,3-oxazines, a related heterocyclic system, it has been shown that the conformational equilibrium is solvent-dependent, with more polar solvents shifting the equilibrium towards the equatorial form. researchgate.net For N-Boc protected systems, the steric demand of the Boc group is a dominant factor.

NMR Spectroscopy is a powerful tool for studying solution-state conformations. nih.gov By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the relative orientations of protons on the ring can be determined, allowing for the deduction of the dominant chair conformation and the orientation of substituents. nih.gov For N-acetyl-proline-glycine-proline, a peptide containing proline rings structurally related to morpholines, NMR data revealed a mixture of isomers with different cis and trans conformations about the amide bonds, with the all-trans isomer being the most dominant in aqueous solution. nih.gov Such detailed analysis is applicable to complex morpholine derivatives to understand their conformational landscape in solution.

X-ray Crystallography provides an unambiguous determination of the solid-state conformation of a molecule. mdpi.comnih.govnih.gov Studies on morpholine derivatives have confirmed the chair conformation of the ring in the crystalline state. mdpi.com For example, the crystal structure of 1,2-dimorpholinoethane (B162056) shows a center of symmetry with the morpholine rings in chair conformations. mdpi.com The precise bond lengths, bond angles, and torsion angles obtained from X-ray analysis are invaluable for calibrating and validating computational models. nih.govnih.gov

The interplay between the N-Boc group and other substituents, such as the 3-acetyl group in the target molecule, would be expected to create a specific conformational preference that could be elucidated by these experimental techniques.

Computational Chemistry Approaches (e.g., Density Functional Theory for Conformational Analysis and Reactivity Prediction)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural and electronic properties of molecules like this compound and its homologs. researchgate.netnih.gov These methods complement experimental data by providing detailed insights into conformational energies, reaction mechanisms, and electronic structure, which are often difficult to probe experimentally.

Conformational Analysis: DFT calculations are widely used to explore the potential energy surface of flexible molecules. researchgate.net For Boc-protected morpholines, computational methods can predict the relative energies of different chair and twist-boat conformations, as well as the energy barriers for ring inversion and nitrogen inversion. researchgate.net For instance, studies on N-methyltetrahydro-1,3-oxazines have used DFT to show that interconversion of the main axial and equatorial chair conformers occurs through several pathways involving twist forms. researchgate.net By comparing the calculated energies, the most stable conformation of the molecule can be predicted. These predictions can be validated by comparing calculated NMR parameters (e.g., chemical shifts and coupling constants) with experimental data. nih.gov

Reactivity Prediction: DFT calculations can also illuminate the reactivity of molecules. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, Mulliken atomic charge distribution analysis, also derived from DFT calculations, can identify electron-rich and electron-deficient centers within the molecule, offering further clues about its reactivity. nih.gov

Elucidation of Reaction Mechanisms: Computational modeling is instrumental in studying reaction pathways and transition states. For complex, multi-step syntheses of morpholine derivatives, DFT can be used to model key intermediates and transition states, such as the boat-like transition state in Pd-catalyzed carboamination. nih.gov By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be identified, providing a theoretical foundation for the stereochemical outcomes observed experimentally. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Stereochemical Elucidation

High-Resolution Spectroscopic Methods for Comprehensive Structure Confirmation

High-resolution spectroscopic techniques are fundamental in verifying the molecular structure and stereochemistry of (3R)-4-Boc-3-acetylmorpholine. These methods offer detailed insights into the connectivity of atoms and their spatial arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, COSY for Stereochemical Assignment, Variable Temperature NMR for Conformational Dynamics)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial for assigning the stereochemistry of chiral centers. COSY experiments reveal proton-proton coupling networks, establishing the connectivity of atoms within the morpholine (B109124) ring and the acetyl and Boc substituents. NOESY, on the other hand, provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the substituents at the C3 position.

Variable Temperature (VT) NMR studies can be employed to investigate the conformational dynamics of the morpholine ring. The flexible ring can exist in different chair or boat conformations, and VT-NMR allows for the study of the equilibrium between these conformers and the determination of the energy barriers associated with their interconversion. This information is critical for understanding the molecule's behavior in different environments.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. For instance, a synthesized compound can be characterized by HRMS to confirm its identity. researchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

The assessment of enantiomeric purity is critical for chiral compounds, as different enantiomers can exhibit distinct biological activities. nih.gov Advanced chromatographic techniques are the methods of choice for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of chiral compounds. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal separation. mdpi.com For example, polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral molecules. mdpi.com The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. researchgate.net

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. gcms.czuni-muenchen.de Derivatization of the analyte may sometimes be necessary to improve its volatility and chromatographic behavior. sigmaaldrich.com The high resolution of capillary GC columns often allows for excellent separation of enantiomers. nih.gov

Single-Crystal X-Ray Diffraction for Definitive Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of all atoms in the molecule, including their absolute configuration. researchgate.netmdpi.com Obtaining a suitable single crystal for analysis is a prerequisite for this technique. mdpi.com The crystallographic data, including unit cell parameters and space group, provides definitive proof of the molecule's structure. mdpi.com

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism for Enantiomeric Excess Determination)

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light and are valuable for determining enantiomeric excess.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral molecule and is dependent on the concentration, solvent, temperature, and wavelength of the light used. While it can be used to determine the enantiomeric excess, it is often less accurate than chromatographic methods.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess and to study conformational changes.

In Situ and Real-Time Reaction Monitoring Techniques

In situ and real-time reaction monitoring techniques are increasingly being used to gain a deeper understanding of reaction mechanisms and to optimize reaction conditions. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and in situ NMR can be employed to monitor the progress of the synthesis of this compound in real-time. These methods allow for the identification of reaction intermediates and byproducts, providing valuable insights into the reaction kinetics and pathway. This information can be used to improve the yield, purity, and stereoselectivity of the synthesis. The development of one-pot photoenzymatic synthesis routes, for example, benefits from such monitoring to combine different reaction steps efficiently. nih.gov

Future Research Trajectories and Emerging Academic Applications

Development of More Efficient, Sustainable, and Environmentally Benign Synthetic Routes

Future synthetic research concerning (3R)-4-Boc-3-acetylmorpholine will likely prioritize efficiency and sustainability, moving away from classical methods toward more advanced, environmentally conscious technologies.

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Future routes to this compound and its derivatives could be optimized by incorporating these principles. This includes the use of greener, non-toxic solvents, replacing traditional volatile organic compounds. researchgate.net Furthermore, the development of catalytic reactions, as opposed to stoichiometric ones, will improve atom economy by reducing the formation of byproducts. Research into enzymatic transformations could offer highly selective and environmentally benign pathways to chiral morpholines.

Table 1: Application of Green Chemistry Principles to Future Syntheses

| Green Chemistry Principle | Potential Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic pathways with higher yields and fewer side reactions. |

| Atom Economy | Utilizing catalytic cyclization and functionalization reactions. |

| Less Hazardous Synthesis | Replacing hazardous reagents with safer alternatives. |

| Safer Solvents & Auxiliaries | Employing water, supercritical fluids, or bio-based solvents. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the morpholine (B109124) core. |

| Catalysis | Employing organocatalysts, biocatalysts, or metal catalysts to improve efficiency. |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and scalability. This technology is particularly well-suited for multistep syntheses and for reactions involving hazardous intermediates. Future research will likely focus on translating the synthesis of this compound into a continuous flow process. This approach allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can lead to higher yields and purity. The modular nature of flow reactors facilitates the integration of multiple synthetic steps, purification, and real-time analysis, significantly accelerating the production of this key intermediate.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Intermediates

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat dissipation. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward; scaling is achieved by running the system for longer periods. |

| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. |

| Efficiency & Yield | Can be lower due to side reactions and degradation over long reaction times. | Often results in higher yields and purity due to short residence times and precise control. |

| Footprint | Requires large reactors and significant laboratory space. | Compact, smaller footprint. |

Discovery and Elucidation of Novel Reactivity Patterns

The functional groups of this compound—the Boc-protected amine, the acetyl ketone, and the chiral morpholine ring—provide multiple avenues for exploring novel chemical transformations. Future research will aim to move beyond predictable reactions and uncover new reactivity patterns. A particularly promising area is the transition-metal-catalyzed C-H activation of the morpholine scaffold. youtube.comacs.orgmdpi.comnih.gov This strategy allows for the direct functionalization of otherwise inert C-H bonds, enabling the introduction of new substituents at various positions on the ring with high selectivity. Such methods would provide rapid access to novel derivatives for biological screening without the need for lengthy de novo synthesis. Further studies could also investigate the diastereoselective reactions of the acetyl group, using the inherent chirality of the C3 position to control the formation of new stereocenters.

Broadening the Spectrum of Applications in Complex Chemical Synthesis

As a chiral building block, this compound is a valuable starting point for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). The morpholine moiety is a key pharmacophore in many approved drugs, and its incorporation can improve properties such as aqueous solubility and metabolic stability. Future applications will involve using this compound as a key intermediate in the synthesis of novel antibiotics, anticancer agents, and central nervous system drugs. e3s-conferences.orgwisdomlib.org Its well-defined stereochemistry is crucial for interacting with chiral biological targets like enzymes and receptors. Furthermore, it can be used in diversity-oriented synthesis to generate libraries of unique, three-dimensional morpholine-containing compounds for high-throughput screening campaigns, accelerating the drug discovery process. acs.org

Synergistic Integration with Machine Learning and Artificial Intelligence in Retrosynthetic Design

Design Optimal Routes: Propose the most efficient synthetic routes to the molecule itself or to complex targets derived from it.

Predict Reaction Outcomes: Use machine learning models to predict the yield and potential side products of unknown reactions involving this intermediate.

Automate Synthesis: Integrate with robotic platforms to perform automated synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives.

Table 3: Role of AI/ML in the Chemical Synthesis Lifecycle

| Stage | AI/ML Application |

|---|---|

| Route Design | Retrosynthetic analysis to identify optimal pathways from commercial starting materials. |

| Condition Optimization | Prediction of optimal solvent, catalyst, temperature, and reagents for a given transformation. |

| Forward Prediction | Predicting the major product(s) of a novel reaction. |

| Process Automation | Controlling robotic systems for automated synthesis, workup, and analysis. |

Expanding Role in Advanced Materials Science and Supramolecular Chemistry

The applications for chiral morpholine derivatives extend beyond medicine into materials science. The unique structural and chiral properties of this compound make it an attractive monomer or building block for the creation of advanced functional materials.

Future research could explore its incorporation into polymers to create chiral stationary phases for enantioselective chromatography. nih.gov Additionally, its use as a component in the synthesis of "smart" materials, such as pH-responsive hydrogels for drug delivery, is a promising avenue. nih.gov In supramolecular chemistry, the defined stereochemistry of the molecule can be used to direct the self-assembly of achiral molecules into chiral superstructures. researchgate.netmdpi.comrsc.org This process, known as chirality transfer, is fundamental to creating materials with unique chiroptical properties, which have potential applications in sensing, asymmetric catalysis, and optics. nih.govmdpi.com

Q & A

Basic Questions

Q. What are the key steps and optimal conditions for synthesizing (3R)-4-Boc-3-acetylmorpholine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the morpholine ring. Key steps include Boc protection under anhydrous conditions, acetylation at the 3-position, and stereochemical control via chiral catalysts or auxiliaries. Optimal conditions require inert atmospheres (e.g., nitrogen), temperature control (0–25°C), and precise stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using HPLC (≥95% purity) is recommended .

Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile byproducts .

- Stereochemical Integrity : Chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric purity. X-ray crystallography or Nuclear Magnetic Resonance (NMR) (e.g., NOESY) confirms spatial arrangement of substituents .

Advanced Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying reaction conditions?

- Methodological Answer : Contradictions often arise from unoptimized parameters (e.g., solvent polarity, catalyst loading). Systematic Design of Experiments (DoE) approaches, such as factorial designs, can isolate critical variables. For example, a study might vary temperature (10–30°C), solvent (THF vs. DCM), and Boc-deprotection agents (TFA vs. HCl/dioxane). Statistical tools (ANOVA) identify significant factors, while reproducibility trials using standardized protocols reduce variability .

Q. What methodological approaches are used to evaluate the influence of the acetyl group's stereochemistry on the compound's biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both (3R) and (3S) enantiomers via chiral resolution (e.g., chiral HPLC) and compare their binding affinities in target assays (e.g., enzyme inhibition).

- Structural Analysis : Molecular docking or NMR titration experiments reveal stereospecific interactions with proteins. For example, β-turn induction in peptides (observed in morpholine derivatives) can be assessed via CD spectroscopy to correlate structure-activity relationships .

Q. How can the 3R principles (Replace, Reduce, Refine) be integrated into the experimental design of studies involving this compound to enhance ethical compliance?

- Methodological Answer :

- Replace : Prioritize in silico modeling (e.g., molecular dynamics simulations) to predict pharmacokinetics before animal testing.

- Reduce : Use fractional factorial designs to minimize animal cohorts while maintaining statistical power.

- Refine : Optimize dosing protocols (e.g., staggered administration) to mitigate toxicity. Ethical review boards require justification of sample sizes and alternatives in grant proposals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.